![molecular formula C12H7ClN2S2 B380458 5-(4-Chlorophényl)thieno[2,3-d]pyrimidine-4-thiol CAS No. 315676-32-5](/img/structure/B380458.png)

5-(4-Chlorophényl)thieno[2,3-d]pyrimidine-4-thiol

Vue d'ensemble

Description

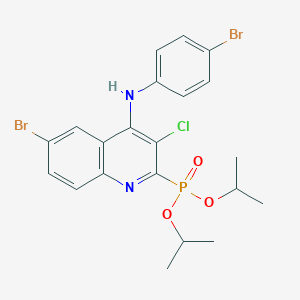

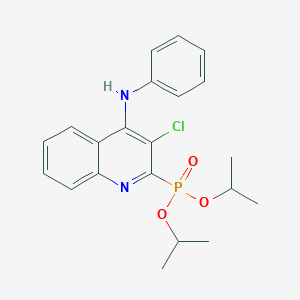

“5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol” is a chemical compound with the empirical formula C12H7ClN2S2 and a molecular weight of 278.78 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol” can be represented by the SMILES stringS=C1C(C(C2=CC=C(Cl)C=C2)=CS3)=C3N=CN1 . Physical and Chemical Properties Analysis

“5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol” is a solid substance . It has an empirical formula of C12H7ClN2S2 and a molecular weight of 278.78 .Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés de pyrimidine, y compris les thiéno[2,3-d]pyrimidines, ont été étudiés pour leurs propriétés anticancéreuses. Les composés comme le « 5-(4-Chlorophényl)thieno[2,3-d]pyrimidine-4-thiol » peuvent inhiber des enzymes telles que la dihydrofolate réductase (DHFR), qui est une cible pour les médicaments antitumoraux. Ils peuvent également présenter une activité contre les lignées cellulaires cancéreuses humaines et induire la mort cellulaire par apoptose en inhibant des enzymes comme la CDK .

Potentiel anti-inflammatoire

Les dérivés de thiéno[2,3-d]pyrimidine ont montré une activité anti-inflammatoire prometteuse. Ils pourraient être plus efficaces que d'autres composés hétérocycliques similaires et pourraient présenter des effets anti-inflammatoires distincts aux stades aigu et subaigu .

Inhibition enzymatique

Ces composés peuvent agir comme des inhibiteurs enzymatiques, ciblant des enzymes spécifiques impliquées dans les voies de la maladie. Cette application est cruciale pour le développement de nouveaux agents thérapeutiques pour diverses maladies .

Agents thérapeutiques

Les caractéristiques structurales des thiéno[2,3-d]pyrimidines en font des candidats appropriés comme agents thérapeutiques en chimie médicinale. Ils peuvent être conçus pour interagir avec des cibles biologiques afin de traiter des maladies .

Synthèse chimique

Le « this compound » pourrait être utilisé comme intermédiaire dans la synthèse d'entités chimiques plus complexes. Son groupe thiol peut subir diverses réactions, contribuant à la synthèse de nouveaux composés .

Conception de médicaments

En raison de leur diversité structurale et de leur pertinence biologique, les thiéno[2,3-d]pyrimidines sont des échafaudages précieux dans la conception de médicaments. Ils peuvent être modifiés pour améliorer leurs propriétés pharmacologiques .

Études biologiques

Des composés avec un noyau thiéno[2,3-d]pyrimidine peuvent être utilisés dans des études biologiques pour comprendre leur mécanisme d'action et leur interaction avec les systèmes biologiques

Mécanisme D'action

Target of Action

The primary targets of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol are currently unknown. This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

Similar compounds have been shown to undergo nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moieties . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in cellular processes.

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Analyse Biochimique

Biochemical Properties

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and metabolic pathways. The interaction between 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol and these enzymes often involves the formation of covalent bonds with the thiol group, leading to enzyme inhibition and subsequent modulation of biochemical pathways .

Cellular Effects

The effects of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol can modulate the activity of key signaling molecules such as MAP kinases and PI3K/Akt, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, this compound has been observed to affect the expression of genes involved in oxidative stress response and inflammation, further highlighting its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of action of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. The thiol group of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol is particularly reactive and can form covalent bonds with cysteine residues in proteins, resulting in the modulation of protein function . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species and other environmental factors . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

The effects of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for achieving the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . Additionally, 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism.

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S2/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZFUUIPSWALDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2C(=S)NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901209111 | |

| Record name | 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665914 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

315676-32-5 | |

| Record name | 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315676-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-{2-Nitro-5-methylphenoxy}ethyl)sulfanyl]-5-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B380375.png)

![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B380376.png)

![Dimethyl 3-methyl-5-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B380381.png)

![2-methoxy-N-{4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B380382.png)

![Ethyl 4-(3,4-dimethylphenyl)-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380383.png)

![5,6-Dimethyl-4-(naphthalen-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B380384.png)

![4-(4-Benzylpiperidin-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B380385.png)

![methyl 4-(2,5-dimethyl-3-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B380386.png)

![Ethyl 2-[({[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B380390.png)

![2-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B380393.png)

![Diisopropyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]-2-quinolinyl}phosphonate](/img/structure/B380395.png)